3-Bromo-5-methyl-4-nitro-1H-pyrazole
Description
3-Bromo-5-methyl-4-nitro-1H-pyrazole (CAS: 55120-09-7) is a polysubstituted pyrazole derivative featuring bromine at the 3-position, a methyl group at the 5-position, and a nitro group at the 4-position. Its structural diversity and electronic properties make it a versatile intermediate in synthetic chemistry, drug discovery, and agrochemical research . This compound is commercially available (e.g., Synchemia Research Chemical) and is noted for its high reactivity in constructing complex molecules .
Properties
Molecular Formula |
C4H4BrN3O2 |
|---|---|
Molecular Weight |
206.00 g/mol |
IUPAC Name |
3-bromo-5-methyl-4-nitro-1H-pyrazole |
InChI |
InChI=1S/C4H4BrN3O2/c1-2-3(8(9)10)4(5)7-6-2/h1H3,(H,6,7) |
InChI Key |
PWMWVJWLWKBKOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Key Observations:
- Nitro vs. Trifluoromethyl Groups : Nitro groups (as in the target compound) enhance electrophilicity and redox activity, making the compound suitable for nucleophilic substitution reactions. In contrast, trifluoromethyl groups (e.g., in and ) improve metabolic stability and lipophilicity, favoring pharmaceutical applications .
- Bromine Position : Bromine at the 3-position (target compound) vs. 4-position () alters electronic distribution. For example, 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole shows distinct GC-MS fragmentation patterns (m/z 384, M⁺) compared to the target compound’s reactivity .
- Benzyl Substituents : Derivatives with benzyl groups (e.g., ) exhibit enhanced biological activity (e.g., GLUT1 inhibition) due to improved membrane permeability, whereas the target compound’s simpler structure prioritizes synthetic versatility .
Functional Group Impact on Physicochemical Properties
- Trifluoromethyl Group : Enhances hydrophobicity and electron-withdrawing effects, favoring interactions with hydrophobic protein pockets in drug targets .
- Methyl Group : Steric effects at the 5-position (target compound) may reduce steric hindrance compared to bulkier substituents like benzyl groups.
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